8-Fluoro-2,6-dimethyl-1,4-dihydroquinolin-4-one
CAS No.:
Cat. No.: VC17634596
Molecular Formula: C11H10FNO
Molecular Weight: 191.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10FNO |
|---|---|
| Molecular Weight | 191.20 g/mol |
| IUPAC Name | 8-fluoro-2,6-dimethyl-1H-quinolin-4-one |
| Standard InChI | InChI=1S/C11H10FNO/c1-6-3-8-10(14)5-7(2)13-11(8)9(12)4-6/h3-5H,1-2H3,(H,13,14) |
| Standard InChI Key | ZYJCNELWLOLROO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C(=C1)F)NC(=CC2=O)C |
Introduction
8-Fluoro-2,6-dimethyl-1,4-dihydroquinolin-4-one is a synthetic compound belonging to the quinoline family. It is characterized by the presence of a fluorine atom at the 8-position and two methyl groups at the 2 and 6 positions of the quinoline ring. This compound has a molecular formula of C11H10FNO and a molecular weight of approximately 191.20 g/mol .
Synthesis Methods
The synthesis of 8-fluoro-2,6-dimethyl-1,4-dihydroquinolin-4-one can be achieved through several methods, although specific details are not widely documented. Generally, quinoline derivatives are synthesized using methods like the Skraup reaction or the Doebner-Miller reaction, which involve the condensation of aniline derivatives with carbonyl compounds.
Similar Compounds
Several compounds share structural similarities with 8-fluoro-2,6-dimethyl-1,4-dihydroquinolin-4-one. Notable examples include:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 8-Fluoroquinoline | Fluorine at position 8 | Antimicrobial activity |
| 2-Methylquinoline | Methyl group at position 2 | Anti-inflammatory properties |
| 6-Methoxyquinoline | Methoxy group at position 6 | Neuroprotective effects |
| 7-Chloroquinoline | Chlorine at position 7 | Antimalarial agent |
Safety and Handling
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume